Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-
Overview
Description
Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)-: is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 2-methoxyphenyl group and a phenylmethyl group attached to the piperazine ring, making it a unique derivative with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aryl Substitution: One common method involves the substitution of an aryl halide with piperazine in the presence of a palladium catalyst.
Hydroamination: Another method involves the intramolecular hydroamination of cyclic sulfamidates derived from amino acids.
Industrial Production Methods: Industrial production often utilizes eco-friendly and cost-effective methods, such as using piperazine as a solvent to facilitate the reaction. This approach not only reduces costs but also minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aryl halides, palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Used as a reference material in forensic laboratories .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Nitroso-1-(2-methoxyphenyl)piperazine: A related compound with a nitroso group, used in analytical standards.
Other Piperazines: Various piperazine derivatives with different substituents, each having unique properties and applications.
Uniqueness: Piperazine, 1-(2-methoxyphenyl)-4-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of a 2-methoxyphenyl group and a phenylmethyl group makes it particularly valuable in certain synthetic and research applications.
Properties
IUPAC Name |
1-benzyl-4-(2-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKMONOOHNWHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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